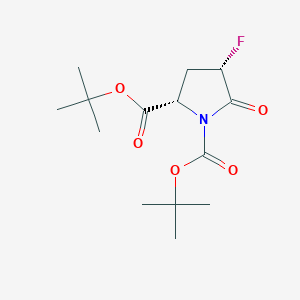

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate” is a complex organic compound. It is related to “tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate”, which is used as a PET biomarker to assess intracellular redox status in vivo through targeting of the cystine/glutamate antiporter protein .

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the synthesis of “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” involved a Mitsunobu reaction with perfluoro-tert-butanol . Another study reported the synthesis of “[18F]FSPG” through two commercially available radiosynthesizers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex. For instance, the synthesis of “[18F]FSPG” involved the substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative .Scientific Research Applications

Synthesis of Antibacterial Agents

This compound plays a crucial role in the synthesis of novel antibacterial agents. For instance, the fluoronaphthyridines series, including modifications like 5-methyl group enhancements, have shown promising antibacterial activities both in vitro and in vivo. The variations in the cycloalkylamino group, particularly the (3S)-3-amino-pyrrolidine, significantly improved the compound's antibacterial efficacy, highlighting its potential as a therapeutic agent (Bouzard et al., 1992).

Enzymatic C-Demethylation

Another application involves the enzymatic C-demethylation of compounds related to dipeptidyl peptidase-4 inhibitors. The compound under study was subjected to hepatic microsomal systems, leading to the formation of metabolites through hydroxylation and carbonyl reduction. This process highlighted the nonenzymatic decarboxylation potential due to the tert-butyl moiety, providing insights into the metabolic pathways and stability of pharmaceutical compounds (Yoo et al., 2008).

Chemical Synthesis Enhancement

The compound also facilitates the parallel solution-phase synthesis of various chemical structures. For example, a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared, showcasing the compound's versatility in synthesizing complex molecules with potential pharmacological activities (Svete et al., 2010).

Molecular Complexation Studies

Research on molecular tweezers with active site carboxylic acids showed that the microenvironment around the carboxylic acid group significantly alters its complexation behavior. This study provided valuable insights into how modifications like the one presented by "Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate" can impact molecular interactions, which is critical for developing more efficient and selective sensors or drug delivery systems (Zimmerman et al., 1991).

properties

IUPAC Name |

ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO5/c1-13(2,3)20-11(18)9-7-8(15)10(17)16(9)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBXGONAMUFGQV-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)

![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)